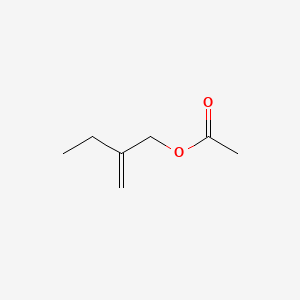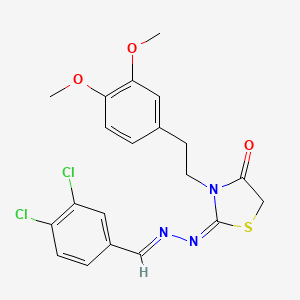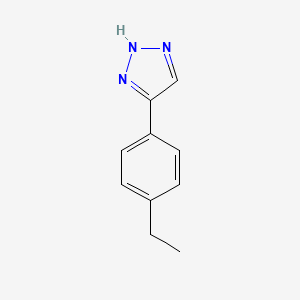![molecular formula C15H12O3 B14643654 2-Isopropenyl-2,3-dihydronaphtho[2,3-b]furan-4,9-dione CAS No. 51920-95-7](/img/structure/B14643654.png)
2-Isopropenyl-2,3-dihydronaphtho[2,3-b]furan-4,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-Isopropenyl-2,3-dihydronaphtho[2,3-b]furan-4,9-dione can be achieved through several methods. One common approach involves the use of 2-hydroxy-1,4-naphthoquinones as starting materials . The synthetic routes include:
Multi-component reactions: These involve the combination of multiple reactants in a single reaction vessel to form the desired product.
Thermal cyclization with enamines: This method uses heat to induce the formation of the naphthofuran ring.
Oxidative cycloaddition with enol ethers: This approach employs oxidizing agents to facilitate the cycloaddition reaction.
Transition-metal catalysis: This method uses metals such as palladium to catalyze the reaction.
Strong-base or strong-oxidant promoted thermal cyclization: These methods use either strong bases or oxidants to drive the cyclization process.
Análisis De Reacciones Químicas
2-Isopropenyl-2,3-dihydronaphtho[2,3-b]furan-4,9-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles.
Common reagents used in these reactions include mercury(II) oxide, iodine, and palladium catalysts . The major products formed from these reactions are various naphthofuran derivatives .
Aplicaciones Científicas De Investigación
2-Isopropenyl-2,3-dihydronaphtho[2,3-b]furan-4,9-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits various biological activities, including antitumor and antiviral properties.
Medicine: It is being investigated for its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Isopropenyl-2,3-dihydronaphtho[2,3-b]furan-4,9-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and modulating the activity of certain enzymes and receptors . This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis .
Comparación Con Compuestos Similares
2-Isopropenyl-2,3-dihydronaphtho[2,3-b]furan-4,9-dione can be compared with other similar compounds, such as:
- 2,3-Dihydronaphtho[1,2-b]furan-4,5-dione
- 2,3-Dihydronaphtho[2,3-b]furan-4,9-dione
- Naphtho[1,2-c]furan-1,3-dione
These compounds share similar structural features but differ in their specific chemical properties and biological activities. The uniqueness of this compound lies in its specific isopropenyl group, which imparts distinct reactivity and biological effects .
Propiedades
Número CAS |
51920-95-7 |
|---|---|
Fórmula molecular |
C15H12O3 |
Peso molecular |
240.25 g/mol |
Nombre IUPAC |
2-prop-1-en-2-yl-2,3-dihydrobenzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C15H12O3/c1-8(2)12-7-11-13(16)9-5-3-4-6-10(9)14(17)15(11)18-12/h3-6,12H,1,7H2,2H3 |
Clave InChI |
ZDMOREUAQLXRCQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1CC2=C(O1)C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


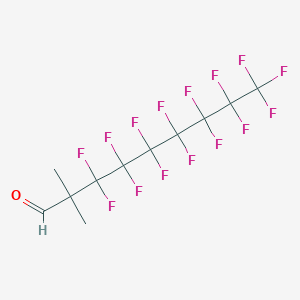
![2-Chloro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B14643574.png)
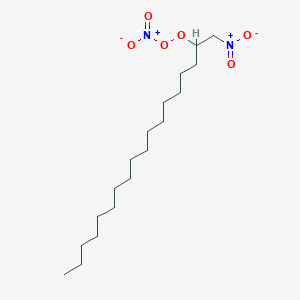
![nickel;(6Z)-6-[[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14643588.png)
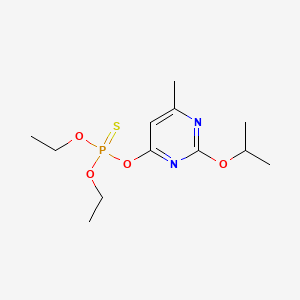
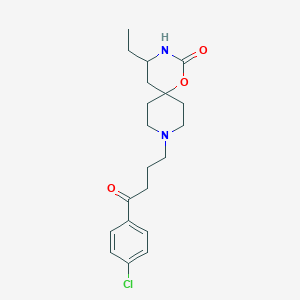
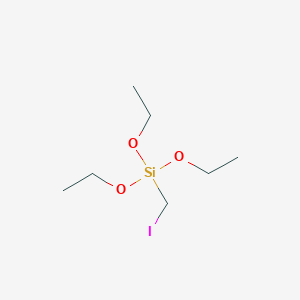
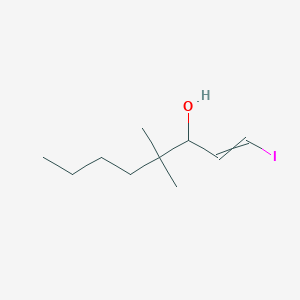
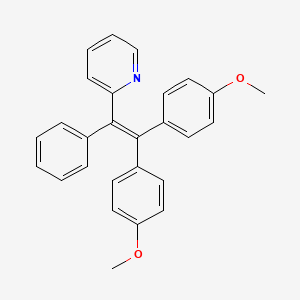

![3-(Ethoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14643617.png)
